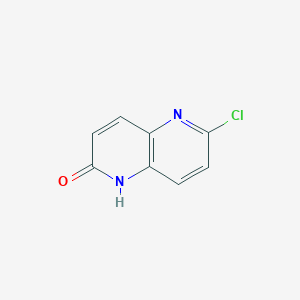

6-chloro-1,5-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPALMUZMRZGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394003-98-5 | |

| Record name | 6-chloro-1,5-naphthyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 6 Chloro 1,5 Naphthyridin 2 1h One

Retrosynthetic Analysis of the 6-chloro-1,5-naphthyridin-2(1H)-one Core

A logical retrosynthetic analysis of this compound (I) reveals two primary disconnection approaches. The most direct strategy involves the targeted chlorination of the parent 1,5-naphthyridin-2(1H)-one (II). This precursor can be conceptually broken down further.

A key disconnection of the pyridone ring in (II) points to precursors like 3-aminopyridine (B143674) derivatives which can undergo cyclization. For instance, a substituted 3-aminopyridine (III) can be envisaged to cyclize with a three-carbon component to form the second ring. This forms the basis for several classical synthetic methods like the Skraup and Friedländer reactions.

Classical Cyclization and Condensation Reactions for Naphthyridinone Ring Formation

The formation of the 1,5-naphthyridinone core is a critical step and can be accomplished through several established cyclization and condensation reactions. nih.govmdpi.com These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing pyridine derivative.

Skraup-type Reactions and Variants

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridines from 3-aminopyridines. nih.govnrochemistry.comwordpress.comwikipedia.org In a modified Skraup protocol, 3-aminopyridine reacts with glycerol (B35011) in the presence of an acid and an oxidizing agent to yield 1,5-naphthyridine (B1222797). wordpress.com A notable variant for the synthesis of the saturated analogue, 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one, involves the cyclization of 3-amino-6-chloropyridine with glycerol using iodine as a catalyst in a dioxane/water mixture, achieving yields of 45–50%.

The general mechanism of the Skraup reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine. Subsequent cyclization, dehydration, and oxidation lead to the formation of the naphthyridine ring system. nrochemistry.com

Friedländer Condensations

The Friedländer synthesis offers another versatile route to naphthyridinones. nih.govresearchgate.netresearchgate.netorganic-chemistry.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org While direct examples for this compound are not prevalent, the general applicability of the Friedländer condensation for constructing the 1,5-naphthyridine scaffold is well-documented. nih.govmdpi.com For instance, substituted 2-aminonicotinaldehydes can react with carbonyl compounds to afford the corresponding 1,5-naphthyridine derivatives.

Enamine Cyclization Approaches

Enamine cyclization presents a modern and efficient strategy for the synthesis of naphthyridinones. google.comsci-hub.seacs.org This approach typically involves the formation of an enamine from a suitable pyridine derivative, followed by an acid-catalyzed intramolecular cyclization. For example, the enamine of 4-methylnicotinonitrile has been shown to undergo cyclization in the presence of 30% hydrobromic acid in acetic acid to afford a naphthyridinone in 41% yield. sci-hub.se This methodology highlights the potential for constructing the pyridone ring of the naphthyridinone core through the formation of a key carbon-carbon bond via an enamine intermediate.

Targeted Halogenation Methodologies for this compound Synthesis

The introduction of the chlorine atom at the 6-position is a crucial step in the synthesis of the target compound. This is typically achieved through the direct chlorination of a pre-formed naphthyridinone precursor. nih.gov

Chlorination of Naphthyridinone Precursors

The most common method for the synthesis of this compound involves the direct chlorination of 1,5-naphthyridin-2(1H)-one. nih.govresearchgate.net This transformation is effectively carried out using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. nih.gov The reaction typically proceeds by converting the amide functionality of the pyridone ring into a chloro-imidoyl intermediate, which then rearranges to the more stable chlorinated aromatic system.

For instance, the treatment of 1,5-naphthyridin-2(1H)-one with POCl₃ leads to the formation of 2-chloro-1,5-naphthyridine (B1368886). nih.gov While this reaction directly chlorinates the 2-position, similar strategies targeting the 6-position of appropriately substituted precursors are employed. The synthesis of the related 7-chloro-1,5-naphthyridin-2(1H)-one is achieved by halogenation of the parent 1,5-naphthyridin-2(1H)-one using reagents like PCl₅/POCl₃.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Amino-6-chloropyridine | Glycerol, Iodine, Dioxane/Water | 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | 45-50% | |

| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Not specified | nih.gov |

| 4-Methylnicotinonitrile (via enamine) | 30% HBr-HOAc | Naphthyridinone | 41% | sci-hub.se |

Table 1: Selected Synthetic Reactions for Naphthyridinone Derivatives

Regioselectivity Control in Halogenation Reactions

Controlling the position of halogenation is critical in the synthesis of specifically substituted naphthyridinones like this compound. The inherent electronic properties of the naphthyridine core dictate the preferred sites of electrophilic and nucleophilic attack. However, various strategies have been developed to override these natural tendencies and achieve the desired regiochemical outcome.

One common method involves the direct chlorination of a pre-existing 1,5-naphthyridin-2(1H)-one scaffold. mdpi.comnih.gov The use of reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can convert the hydroxyl group of the lactam to a chloro group. mdpi.comnih.gov The regioselectivity in this case is predetermined by the structure of the starting naphthyridinone.

Another approach to achieve regioselective chlorination is through an N-oxide intermediate. Oxidation of the 1,5-naphthyridine ring system with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), can form an N-oxide. This modification alters the electron distribution in the ring, activating specific positions for nucleophilic substitution. Subsequent reaction with a chlorine source like hydrochloric acid (HCl) can then introduce the chlorine atom at a specific, electron-deficient position.

Furthermore, the choice of the starting material itself is a fundamental aspect of controlling regioselectivity. For instance, starting with a 3-aminopyridine derivative that already contains a chlorine atom at the desired position (e.g., 3-amino-6-chloropyridine) can lead to the formation of the 6-chloro-1,5-naphthyridinone ring system through cyclization reactions.

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have provided more efficient and selective routes to this compound and related naphthyridinone structures. These methods often offer milder reaction conditions, higher yields, and improved atom economy compared to traditional synthetic protocols.

Transition-Metal Catalyzed Ring Closures

Transition-metal catalysis has become a powerful tool for constructing the naphthyridinone core. researchgate.net Rhodium(III)-catalyzed C–H activation and annulation reactions have been reported for the synthesis of naphthyridinone derivatives. acs.orgbohrium.com These methods often utilize a directing group to guide the metal catalyst to a specific C–H bond, enabling highly regioselective cyclization. For example, the use of nicotinamide (B372718) N-oxides as substrates in Rh(III)-catalyzed couplings with alkynes can lead to the formation of the naphthyridinone ring system under mild conditions, even at room temperature. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are also instrumental in the synthesis of functionalized 1,5-naphthyridines which can be precursors to the target molecule. nih.gov For instance, a Suzuki coupling can be used to introduce a carbon-based substituent, and a subsequent intramolecular cyclization can form the desired naphthyridinone ring.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Visible-light photoredox catalysis has emerged as a sustainable and powerful method for initiating chemical transformations. researchgate.net This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions and without the need for high temperatures. beilstein-journals.org For the synthesis of related heterocyclic systems, visible-light-induced cascade cyclizations have been developed. globalauthorid.comrsc.orgrsc.org These reactions can proceed via radical intermediates, enabling the formation of complex polycyclic structures in a single step. While specific examples for this compound are not extensively detailed, the general applicability of this methodology to construct heterocyclic scaffolds suggests its potential for the target compound. researchgate.netbeilstein-journals.org In some cases, these reactions can even proceed without a photocatalyst, further enhancing their green credentials. globalauthorid.com

Microwave-assisted synthesis has been shown to significantly accelerate reaction times, improve yields, and enhance product purity in the synthesis of naphthyridine derivatives. acs.orgresearchgate.netconnectjournals.comscielo.org.mxjchps.com The use of microwave irradiation can provide rapid and efficient heating, often leading to cleaner reactions with fewer byproducts. For instance, the Grohe-Heitzer reaction, a key step in the synthesis of some naphthyridones, has been successfully adapted to microwave conditions, drastically reducing the reaction time from hours to minutes. scielo.org.mx One-pot, multi-component reactions under microwave irradiation have also been developed for the synthesis of fused naphthyridine systems, offering a highly efficient and atom-economical approach. jchps.com

Developing synthetic methods that proceed without a catalyst is a key goal of green chemistry, as it simplifies purification and reduces waste. For the synthesis of naphthyridine derivatives, catalyst-free, three-component reactions have been reported. researchgate.net These reactions, often performed in refluxing solvents like ethanol, can provide high yields of the desired products without the need for a metal or acid/base catalyst. This approach offers a simple, environmentally benign, and cost-effective route to these important heterocyclic scaffolds. researchgate.net

Table of Reaction Conditions and Yields for Naphthyridinone Synthesis

| Reaction Type | Catalyst/Conditions | Substrates | Product | Yield (%) | Reference |

| Rh(III)-Catalyzed C-H Activation | Rh(III) catalyst, room temperature | Nicotinamide N-oxides, alkynes | Naphthyridinone derivatives | High | acs.org |

| Microwave-Assisted Grohe-Heitzer Reaction | Microwave irradiation | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 73 | scielo.org.mx |

| Catalyst-Free Three-Component Reaction | Refluxing EtOH | Aromatic aldehyde, naphthalene-2-amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Naphtho researchgate.netnaphthyridine derivatives | High | researchgate.net |

| Visible-Light-Induced Cyclization | Visible light, no photocatalyst | Alkene-tethered indole (B1671886) substrate, Umemoto's reagent | Dihydropyrido[1,2-a]indolones | Moderate to good | beilstein-journals.org |

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound Production

The production of this compound can be approached through several synthetic routes, each with distinct advantages and disadvantages concerning efficiency, selectivity, and reaction conditions. The primary strategies include building the naphthyridinone core from chlorinated pyridine precursors or introducing the chlorine atom at a later stage onto the formed bicyclic system.

One of the most common methods for creating the 1,5-naphthyridine skeleton is the Skraup reaction, which involves the cyclization of 3-aminopyridine derivatives. nih.govnih.gov To obtain the desired 6-chloro substitution, a plausible starting material would be 5-amino-2-chloropyridine. The reaction of this precursor with an α,β-unsaturated aldehyde or ketone, or with glycerol in the presence of an oxidizing agent, would theoretically yield the target compound. Modified Skraup reactions using iodine as a reusable and cost-effective catalyst have been shown to be effective for similar syntheses, achieving moderate yields. nih.gov

Another widely used cyclization method is the Friedländer condensation. This approach involves the reaction of an aminopyridine containing an ortho-carbonyl group with a compound containing a reactive α-methylene group. nih.gov This method is particularly effective for creating substituted naphthyridine systems.

A different strategic approach involves the post-cyclization halogenation of a pre-formed 1,5-naphthyridin-2(1H)-one. This would typically involve an electrophilic aromatic substitution reaction. Direct chlorination of the electron-rich pyridine ring of the naphthyridinone could potentially install the chlorine atom at the desired 6-position, though regioselectivity could be a significant challenge, potentially leading to a mixture of isomers.

Furthermore, the conversion of a hydroxy-naphthyridine or a naphthyridinone to its chloro-derivative is a well-established and high-yielding transformation. nih.govmdpi.com For instance, the treatment of a 1,5-naphthyridin-2(1H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can effectively replace the carbonyl oxygen with a chlorine atom to form a 2-chloro-1,5-naphthyridine. nih.govmdpi.com While this specific reaction targets the 2-position, similar principles of activating a hydroxyl group (the enol form of the pyridone) for substitution could be envisioned for other positions if the appropriate hydroxylated precursor were available.

The table below provides a comparative analysis of these potential synthetic routes. The yields and specific conditions are based on analogous reactions reported for the 1,5-naphthyridine scaffold, providing a predictive assessment of their applicability for producing this compound.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Method | Starting Material(s) | Key Reagents/Catalyst | Typical Yield (%) | Advantages | Limitations |

| Modified Skraup Reaction | 5-Amino-2-chloropyridine, Glycerol | Iodine (I₂) | 45-50 | Cost-effective, reusable catalyst, one-pot reaction. nih.gov | Moderate yields, potential for side reactions. |

| Friedländer Condensation | Suitably substituted aminopyridine-ketone | Acid or Base Catalyst | Variable | Good for introducing diverse substituents. nih.gov | Requires specific and potentially complex starting materials. |

| Late-Stage Electrophilic Chlorination | 1,5-Naphthyridin-2(1H)-one | Cl₂, NCS, or other chlorinating agents | Variable | Direct approach for introducing chlorine. | Poor regioselectivity, risk of multiple chlorinations. |

| Chlorination via N-Oxide | 1,5-Naphthyridine N-oxide | POCl₃/HCl | 50-60 | Offers alternative regioselectivity. | Multi-step process involving N-oxide formation. |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 1,5 Naphthyridin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) at the 6-Chloro Position

The chlorine atom at the C-6 position of the 1,5-naphthyridinone core is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused pyridine (B92270) ring system.

The 6-chloro position readily undergoes substitution with a variety of nucleophiles, particularly nitrogen and sulfur-based reagents. The reaction serves as a key method for introducing diverse functional groups and building molecular complexity.

Amines are common nucleophiles for this transformation. mdpi.com Both primary and secondary amines, including cyclic amines like pyrrolidine (B122466) and piperidine, can effectively displace the chloride. mdpi.com These reactions are typically carried out in the presence of a base, such as cesium carbonate or triethylamine, at elevated temperatures. mdpi.commdpi.com The scope extends to a variety of substituted amines, allowing for the synthesis of libraries of compounds for applications such as drug discovery. acs.org

Thiolates are also effective nucleophiles. For instance, thiomethoxide can be used to introduce a methylthio group at the C-6 position, which can be further functionalized. acs.org The success of the SNAr reaction depends on the nucleophilicity of the attacking species and the reaction conditions. Sterically hindered nucleophiles may react more slowly or require more forcing conditions.

| Nucleophile | Reagent Example | Product Type | Reference |

| Primary Amines | Aniline | 6-Anilino-1,5-naphthyridin-2(1H)-one | nih.gov |

| Secondary Amines | Piperidine | 6-(Piperidin-1-yl)-1,5-naphthyridin-2(1H)-one | mdpi.com |

| Thiolates | Sodium Thiomethoxide | 6-(Methylthio)-1,5-naphthyridin-2(1H)-one | acs.org |

The displacement of the chlorine atom follows a classical SNAr mechanism, which is a two-step addition-elimination process. masterorganicchemistry.com

Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C-6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the aromatic ring system, particularly onto the electronegative nitrogen atoms.

Elimination of the Leaving Group: In the second, typically fast step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the ring nitrogens in the naphthyridine core, stabilizes the anionic intermediate and thus accelerates the reaction. masterorganicchemistry.com

Electrophilic Aromatic Substitution (SEAr) Patterns on the Naphthyridinone Ring

Information regarding electrophilic aromatic substitution on 6-chloro-1,5-naphthyridin-2(1H)-one is limited in the literature. However, the reactivity of related naphthyridinone systems suggests that the electron-deficient nature of the heterocyclic core generally makes SEAr reactions challenging compared to electron-rich aromatic systems. The pyridine rings are deactivated towards electrophilic attack. When such reactions do occur, they typically require harsh conditions, and the position of substitution is dictated by the combined electronic effects of the ring nitrogens and the existing substituents. For example, in the related 1,6-naphthyridin-5(6H)-one system, electrophilic bromination with N-bromosuccinimide has been shown to occur at the C-8 position. umich.edu This suggests that electrophilic attack on the this compound, if successful, would likely occur at a position least deactivated by the electron-withdrawing effects of the nitrogen atoms and the chloro group.

Reactions at the Naphthyridinone Lactam Moiety

The lactam functionality offers additional sites for chemical modification, specifically at the nitrogen and carbonyl carbon.

The nitrogen atom of the lactam can act as a nucleophile, allowing for N-alkylation and N-acylation reactions. Alkyl halides, such as methyl iodide or 1-bromooctane, react with the naphthyridinone in the presence of a base to yield the corresponding N-alkylated products. nih.govdiva-portal.org Polar aprotic solvents like DMF are often used to facilitate these SN2-type reactions. diva-portal.org

| Alkylating Agent | Base | Solvent | Product | Reference |

| 2-Bromoethanol | Cesium Carbonate | N/A | 1-(2-Hydroxyethyl)-6-chloro-1,5-naphthyridin-2(1H)-one | nih.gov |

| Methyl Iodide | N/A | DMF | 6-Chloro-1-methyl-1,5-naphthyridin-2(1H)-one | diva-portal.org |

| Iodoethane | N/A | DMSO | 1-Ethyl-6-chloro-1,5-naphthyridin-2(1H)-one | nih.gov |

N-acylation can be achieved using acyl halides or anhydrides, introducing an acyl group onto the lactam nitrogen. These reactions provide a means to further diversify the core structure.

The carbonyl group of the lactam is a key functional group that can undergo various transformations. One of the most significant reactions is its conversion into a chloro group, which is a versatile leaving group for subsequent nucleophilic substitutions. This transformation is typically achieved by treating the naphthyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov The resulting 2,6-dichloro-1,5-naphthyridine (B1582902) is a highly valuable intermediate, as both chlorine atoms can be selectively displaced by different nucleophiles to build complex substituted naphthyridine frameworks. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

The chlorine substituent at the C6 position of the 1,5-naphthyridin-2(1H)-one core renders it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing carbon and heteroatom substituents, enabling the synthesis of a diverse array of functionalized derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a widely employed strategy for the functionalization of heteroaromatic chlorides. While specific literature examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reactivity of analogous chloro-naphthyridine and chloro-pyridone systems provides significant insight. For instance, the palladium-catalyzed Suzuki-Miyaura coupling is a key step in the synthesis of various substituted naphthyridinones, often utilizing palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. researchgate.netnih.gov

In related systems, such as 4-halo-1,8-naphthyridin-2(1H)-ones, Suzuki coupling with arylboronic acids proceeds efficiently to yield 4-aryl derivatives. researchgate.net Challenges in these reactions can include catalyst deactivation and side reactions like protodehalogenation, particularly with sterically hindered or electronically demanding coupling partners. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, are critical for achieving high yields. For example, scalable syntheses of related chloro-naphthyridinone drug candidates have been optimized using catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands in toluene (B28343) and aqueous sodium carbonate.

Stille Coupling

The Stille coupling reaction, which pairs an organohalide with an organotin compound, is another powerful tool for C-C bond formation. This reaction has been utilized in the synthesis of naphthyridine-based structures. Research has demonstrated the use of Stille cross-coupling to construct substituted naphthyridine frameworks from dihalo-substituted pyridine precursors. In some synthetic strategies, the 1,5-naphthyridine (B1222797) ring itself is assembled via a Stille reaction. mdpi.com

Furthermore, halogenated 1,5-naphthyridines, such as 2-chloro-1,5-naphthyridine (B1368886) and 2,6-dichloro-1,5-naphthyridine, have been synthesized and subsequently used as building blocks in Stille cross-coupling reactions to create more complex, functionalized ligands for applications in supramolecular chemistry. diva-portal.orgacs.org This established reactivity indicates that the C6-chloro position of this compound is a viable handle for Stille-type functionalization.

Heck and Sonogashira Reactions

The Heck reaction, coupling an unsaturated halide with an alkene, and the Sonogashira reaction, coupling with a terminal alkyne, are also applicable to the functionalization of the naphthyridine core.

While direct Heck couplings on this compound are not extensively documented, related transformations highlight the potential. For example, a palladium-catalyzed Heck reaction between 2-bromopyridin-3-amine and ethyl acrylate (B77674) is a key step in a sequence to synthesize the 1,5-naphthyridin-2(1H)-one skeleton. thieme-connect.de In a different isomer class, the Heck coupling of acrylanilides with a poly-halogenated pyridine can lead to the formation of a 5-chloro-1-aryl-1,6-naphthyridin-2(1H)-one through a tandem Heck-lactamization process. acs.org

The Sonogashira reaction is widely used for introducing alkynyl moieties. sci-hub.se Its application in naphthyridine chemistry is demonstrated by the synthesis of 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones, which involves an initial Sonogashira coupling of a terminal alkyne followed by an intramolecular cycloaddition. d-nb.info The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple the halide with the alkyne. sci-hub.se Given the reactivity of other chloro-naphthyridines, the Sonogashira reaction represents a feasible method for introducing alkynyl groups at the C6 position of this compound.

C-N and C-O Coupling Reactions (e.g., Ullmann-type reactions)

The introduction of nitrogen and oxygen nucleophiles via cross-coupling reactions is crucial for synthesizing compounds with potential biological activity. The Ullmann condensation, typically a copper-catalyzed reaction, is a classic method for forming C-N and C-O bonds.

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), which can be facilitated by transition metal catalysis. Copper-catalyzed C-N coupling has been successfully employed as a final ring-closing step in the synthesis of complex fused naphthyridinone systems, following an initial Suzuki-Miyaura coupling. nih.gov Similarly, amination of related 2-chloro- and 4-chloro-1,5-naphthyridine (B1297630) derivatives has been reported, demonstrating the susceptibility of the chloro-substituted naphthyridine ring to C-N bond formation. mdpi.com In some cases, these reactions can be performed as part of a one-pot, multi-step sequence to build complex heterocyclic scaffolds. researchgate.net

For C-O bond formation, the Ullmann ether synthesis provides a viable route. While specific examples on the target molecule are scarce, the strategy has been applied to related quinolinone systems to construct key C-O ether linkages in the synthesis of complex fused heterocycles. nih.gov These precedents suggest that both C-N and C-O bonds can be effectively formed at the C6 position of this compound using Ullmann-type conditions.

A summary of representative C-N coupling reactions on related naphthyridine cores is presented in Table 1.

Table 1: Examples of C-N Coupling Reactions on Naphthyridine Scaffolds

| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 8-Bromo-1,5-naphthyridin-4(1H)-one derivative | Intramolecular Amine | CuI, K₂CO₃, DMF | Fused Canthin-4-one | nih.gov |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | Not specified | 4-Amino-1,5-naphthyridine derivative | mdpi.com |

| 2-Chloro-1,5-naphthyridine | NaN₃ then SnCl₂ | Not specified | 2-Amino-1,5-naphthyridine | mdpi.com |

| o-Halogenated benzaldehydes + Amines | Intramolecular cyclization | CuI (Ullmann Csp²-N coupling) | Fused hexacyclic naphthyridines | researchgate.net |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of the this compound scaffold allows for further functionalization and modification of the heterocyclic core.

Oxidation reactions can target different parts of the molecule. Dehydrogenation of partially saturated, fused 1,5-naphthyridine systems to their fully aromatic counterparts has been achieved using various oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate (B1210297) (Mn(OAc)₃), and manganese dioxide (MnO₂) have proven effective for the aromatization of tetrahydro-fused 1,5-naphthyridines. nih.gov For instance, tetrahydro-2H-indolo[3,2-c] nih.govnaphthyridin-2-ones can be dehydrogenated by refluxing with selenium oxide in acetic acid. nih.gov These methods suggest that if a dihydro or tetrahydro analogue of this compound were available, it could be oxidized to the fully aromatic system.

Reduction reactions primarily affect the pyridone and pyridine rings. The pyridine ring of the 1,5-naphthyridine system can be selectively reduced to the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine. This transformation has been accomplished using transfer hydrogenation with formic acid as the hydrogen source, catalyzed by a cobalt complex, which notably tolerates other functional groups. mdpi.com The pyridone carbonyl group can also be a target for reduction. While not specific to this exact molecule, the reduction of a pyridone to an amine via a phosphazene intermediate has been used in the synthesis of 1,8-naphthyridin-2-ones. semanticscholar.org A more direct reduction of a naphthyridinone carbonyl group to a methylene (B1212753) group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). bris.ac.uk

Rearrangement and Ring Expansion/Contraction Reactions

The investigation of rearrangement and ring transformation reactions of the this compound skeleton is an area with limited specific examples in the current literature. The stability of the bicyclic naphthyridine core generally makes such transformations challenging without specific functional group handles to direct the reaction.

While there is literature on rearrangements of other naphthyridine isomers, such as 2,7-naphthyridines, mdpi.com these are not directly applicable to the 1,5-naphthyridine system. Reports on other heterocyclic systems have shown that reactions like chlorination can sometimes induce spontaneous ring contraction or expansion, researchgate.net and base-catalyzed ring expansions are known for related pyrimidine (B1678525) structures. rsc.org However, there are no documented instances of such rearrangement, ring expansion, or ring contraction reactions starting specifically from this compound. This suggests that the scaffold is relatively stable under a variety of conditions and that such transformations would require targeted synthetic design.

Advanced Spectroscopic and Diffraction Studies for 6 Chloro 1,5 Naphthyridin 2 1h One Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 6-chloro-1,5-naphthyridin-2(1H)-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for mapping its intricate framework.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

While specific experimental data for this compound is not extensively detailed in the public domain, the application of 2D NMR is standard for related naphthyridinone structures. diva-portal.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between adjacent protons on the pyridinone and pyridine (B92270) rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment provides crucial information about the connectivity of the molecular skeleton by showing couplings between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the fusion of the two heterocyclic rings and the relative positions of the chloro and carbonyl groups.

Solid-State NMR Applications

Solid-state NMR (ssNMR) can be a powerful tool for studying the structure and dynamics of molecules in their solid form, particularly for compounds that are sparingly soluble or where crystal structures are not readily obtainable. While specific ssNMR studies on this compound are not reported, this technique could provide valuable insights into intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and polymorphism, which is the ability of a compound to exist in different crystal forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent feature would be the N-H stretching vibration, typically observed in the range of 3400-3200 cm⁻¹. Another key absorption would be the carbonyl (C=O) stretching of the pyridone ring, which generally appears in the 1700-1650 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would also be present. mdpi.comijcce.ac.ir

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-Cl stretching vibration, which can be weak in the IR spectrum, is often more readily observed in the Raman spectrum. The symmetric vibrations of the aromatic rings are also typically strong in Raman spectra. The combination of both FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1700 - 1650 |

| Aromatic C=C/C=N Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

This table provides generalized expected wavenumber ranges for the key functional groups.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₅ClN₂O), the expected monoisotopic mass is approximately 180.0090 Da. uni.lu HRMS would confirm this elemental composition, distinguishing it from other potential structures with the same nominal mass.

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.01631 |

| [M+Na]⁺ | 202.99825 |

| [M-H]⁻ | 179.00175 |

Predicted m/z values for common adducts of this compound. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For related naphthyridinone structures, X-ray diffraction has been used to confirm the planarity of the fused ring system and to study intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. doi.org While a specific crystal structure for this compound is not found in the searched results, analysis of a suitable single crystal would unambiguously confirm its structure, including the tautomeric form (the -one vs. the hydroxynaphthyridine form) present in the solid state.

Computational Chemistry and Theoretical Characterization of 6 Chloro 1,5 Naphthyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and electronic distributions. Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. researchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties. For 6-chloro-1,5-naphthyridin-2(1H)-one, the optimized geometry would reveal the planarity of the fused ring system and the precise orientation of the chloro and carbonyl groups.

Table 1: Illustrative Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2=O9 | 1.24 |

| N1-C2 | 1.38 | |

| C6-Cl15 | 1.75 | |

| N1-C8a | 1.40 | |

| N5-C6 | 1.32 | |

| **Bond Angles (°) ** | O9=C2-N1 | 123.5 |

| C4a-N5-C6 | 117.8 | |

| N5-C6-Cl15 | 116.0 | |

| N1-H10 | 1.01 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations. Atom numbering is based on a standard IUPAC representation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be distributed over the electron-rich naphthyridine ring system, while the LUMO would likely be located over the areas susceptible to nucleophilic attack.

Table 2: Representative FMO Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 4.83 |

Note: These values are representative examples of what would be obtained from DFT calculations and are useful for qualitative assessment of electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface map uses a color scale to represent the electrostatic potential at the molecule's surface.

Red and Orange/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, these regions would be concentrated around the carbonyl oxygen and the nitrogen atoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are susceptible to nucleophilic attack. The hydrogen atom attached to the N1 nitrogen (N-H) is expected to be a prominent positive region. nih.gov

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites and polarity.

Prediction and Interpretation of Spectroscopic Data via Computational Methods

Computational methods can accurately simulate various types of spectra, providing a powerful means to interpret and verify experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.govrsc.org Theoretical chemical shifts are calculated for the optimized molecular geometry and are then often scaled or referenced against a standard (like Tetramethylsilane, TMS) to compare with experimental results. This comparison can confirm structural assignments and help resolve ambiguities in complex spectra.

Table 3: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Calculated ¹H Shift (ppm) | Atom Position | Calculated ¹³C Shift (ppm) |

|---|---|---|---|

| H (on N1) | 11.5 | C2 | 162.5 |

| H3 | 6.8 | C3 | 120.1 |

| H4 | 7.9 | C4 | 140.3 |

| H7 | 8.5 | C4a | 118.9 |

| H8 | 7.6 | C6 | 148.0 |

| C7 | 150.2 | ||

| C8 | 122.5 | ||

| C8a | 138.7 |

Note: This data is hypothetical, based on typical chemical shifts for similar heterocyclic structures, and serves to illustrate the output of computational NMR predictions.

Simulated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman, provides information about the functional groups present in a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are typically higher than experimental values due to the neglect of anharmonicity and other systematic errors in the theoretical model. To improve agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). The simulation also provides the intensity of each vibrational mode, aiding in the assignment of peaks in experimental IR and Raman spectra.

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | N1-H | 3250 | 3120 |

| C-H Stretch (Aromatic) | C-H | 3110 | 2986 |

| C=O Stretch | C2=O | 1715 | 1646 |

| C=C/C=N Ring Stretch | Aromatic Rings | 1620-1500 | 1555-1440 |

| C-Cl Stretch | C6-Cl | 850 | 816 |

Note: The presented frequencies are illustrative and represent characteristic vibrations for the specified functional groups.

UV-Vis Absorption Spectra and Electronic Transitions

Comprehensive experimental or computationally derived data on the UV-Vis absorption spectra for this compound are not available in the reviewed literature. Theoretical characterization of related heterocyclic systems is often performed using Time-Dependent Density Functional Theory (TD-DFT) to predict maximum absorption wavelengths (λmax), excitation energies, and the nature of electronic transitions, such as π–π* or n–π* transitions. However, specific values and detailed analyses for this compound have not been published.

Reactivity Predictions and Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. Such studies on the broader class of 1,5-naphthyridines have explored their behavior in various chemical reactions. mdpi.comnih.gov These analyses often involve mapping the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, and calculating frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and kinetic stability. Despite the utility of these methods, specific computational studies detailing reactivity predictions or mechanistic insights for this compound were not found in the available literature. The reactivity of halo-1,5-naphthyridine derivatives is generally noted as they serve as key intermediates for introducing nucleophilic reagents onto the naphthyridine ring. nih.gov

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. Computational methods, typically employing Density Functional Theory (DFT), are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These calculations help in identifying promising candidates for NLO materials. A review of scientific databases and literature shows no specific published research investigating the NLO properties or molecular polarizability of this compound.

Design, Synthesis, and Chemical Space Exploration of 6 Chloro 1,5 Naphthyridin 2 1h One Derivatives

Strategies for Functionalization at the 6-Position (Chlorine Displacement)

The chlorine atom at the 6-position of the 6-chloro-1,5-naphthyridin-2(1H)-one core is a key site for introducing molecular diversity. Its displacement can be achieved through various modern synthetic methodologies, primarily involving nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. These strategies allow for the installation of a wide array of functional groups, leading to the generation of diverse derivative libraries.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the chloro-naphthyridinone with various aryl- or heteroarylboronic acids. researchgate.netrsc.org This reaction is tolerant of a wide range of functional groups and provides access to a vast array of biaryl and heteroaryl-substituted naphthyridinones. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a variety of primary and secondary amines at the 6-position. nih.govresearchgate.net This reaction is crucial for synthesizing libraries of amino-substituted derivatives, which often exhibit interesting biological properties.

The following table summarizes common strategies for the functionalization at the 6-position:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene (B28343)/EtOH/H₂O) | 6-Aryl-1,5-naphthyridin-2(1H)-ones | researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., dioxane) | 6-Amino-1,5-naphthyridin-2(1H)-ones | nih.govresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alcohol, thiol), base (e.g., K₂CO₃), solvent (e.g., DMF) | 6-Substituted-1,5-naphthyridin-2(1H)-ones | mdpi.com |

Substituent Effects on the Naphthyridinone Ring System

In the context of novel bacterial topoisomerase inhibitors (NBTIs), substitutions at various positions of the 1,5-naphthyridine (B1222797) core have been explored to optimize antibacterial activity. nih.gov For instance, the introduction of small alkoxy groups like methoxy (B1213986) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, have been shown to be favorable for antibacterial potency. Conversely, substitutions on other carbons of the naphthyridine ring generally lead to a decrease in activity.

The following table presents a summary of the observed substituent effects on the antibacterial activity of 1,5-naphthyridinone derivatives against Staphylococcus aureus:

| Position of Substitution | Substituent | Antibacterial Activity (MIC in µg/mL against S. aureus) | Reference |

| C-2 | Methoxy | Improved potency | nih.gov |

| C-2 | Cyano | Improved potency | nih.gov |

| C-7 | Halogen (e.g., Fluoro) | Preferred for optimal activity | nih.gov |

| C-7 | Hydroxyl | Preferred for optimal activity | nih.gov |

| Other carbons | Various | Generally detrimental to activity | nih.gov |

These findings underscore the importance of fine-tuning the substitution pattern on the naphthyridinone ring to achieve desired biological outcomes.

N1-Substitution and its Influence on Molecular Properties

The nitrogen atom at the 1-position (N1) of the 1,5-naphthyridin-2(1H)-one scaffold represents another key site for chemical modification. The introduction of substituents at this position can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.

The table below illustrates the influence of different N1-substituents on the antibacterial activity of naphthyridinone derivatives:

| N1-Substituent | Effect on Antibacterial Activity | Reference |

| Hydrogen | Often serves as a baseline for comparison | mdpi.com |

| Methyl | Commonly used substituent, often maintains or slightly improves activity | mdpi.com |

| Ethyl | Can be well-tolerated, activity depends on the rest of the molecule | nih.gov |

| Cyclopropyl | Often leads to improved antibacterial potency | nih.gov |

| Phenyl | May decrease activity depending on the specific derivative | mdpi.com |

The systematic exploration of N1-substituents is a crucial aspect of lead optimization in drug discovery programs centered on the 1,5-naphthyridin-2(1H)-one scaffold.

Combinatorial Chemistry and High-Throughput Synthesis of Derivative Libraries

Combinatorial chemistry, coupled with high-throughput synthesis and screening, has emerged as a powerful strategy for the rapid exploration of the chemical space around a privileged scaffold like this compound. These approaches enable the generation of large libraries of related compounds, facilitating the identification of derivatives with desired properties.

One-pot, multi-component reactions are particularly well-suited for combinatorial library synthesis. For instance, a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization–Suzuki coupling sequence has been developed for the efficient synthesis of a library of Torin analogs, which share a related benzo[h] researchgate.netmdpi.comnaphthyridin-2(1H)-one core. scispace.com This strategy allows for the introduction of diversity at multiple positions in a single, streamlined process.

A hypothetical combinatorial library of this compound derivatives could be constructed by varying the substituents at the N1 and C6 positions. The general structure and points of diversity are depicted below:

General Structure for a Combinatorial Library:

R¹ (N1-position): A variety of alkyl, cycloalkyl, and aryl groups can be introduced via N-alkylation.

R² (C6-position): The chlorine atom can be displaced with a diverse set of amines (via Buchwald-Hartwig amination) or aryl/heteroaryl groups (via Suzuki coupling).

This combinatorial approach allows for the rapid generation of a multitude of analogs, which can then be screened for their biological activities, accelerating the discovery of new lead compounds.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into drug molecules can have a profound impact on their biological activity, often leading to improved potency and reduced side effects. The stereoselective synthesis of chiral analogues of this compound is therefore a significant area of research. While direct methods for the asymmetric synthesis of this specific scaffold are not yet widely reported, strategies employed for related heterocyclic systems can provide valuable insights.

One approach involves the use of chiral building blocks or auxiliaries to control the stereochemistry during the synthesis of the naphthyridinone core. For example, the asymmetric synthesis of a 1,6-naphthyridine (B1220473) framework with a quaternary carbon at the ring junction has been achieved with high stereoselectivity. mdpi.com This was accomplished by starting with a chiral β-keto-ester and carefully controlling the subsequent cyclization steps.

Another potential strategy is the application of asymmetric catalysis. The aza-Diels-Alder reaction, for instance, has been used for the regio- and stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives. mdpi.com The use of a chiral Lewis acid catalyst could potentially be adapted to achieve an enantioselective synthesis of the 1,5-naphthyridin-2(1H)-one core.

Furthermore, resolution of a racemic mixture of a chiral naphthyridine derivative has been accomplished through the formation of diastereomeric derivatives, which can then be separated by chromatography. researchgate.net While not a direct asymmetric synthesis, this method provides access to enantiomerically pure compounds for biological evaluation. The development of efficient and direct stereoselective methods for the synthesis of chiral this compound analogues remains an active area of investigation with significant potential for the discovery of novel therapeutic agents.

Applications of 6 Chloro 1,5 Naphthyridin 2 1h One As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The structural framework of 6-chloro-1,5-naphthyridin-2(1H)-one, featuring a reactive chlorine atom and a modifiable lactam function, positions it as a highly valuable starting material for the elaboration of more intricate heterocyclic systems. The chlorine at the 6-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is a key feature in its utility as a building block.

Classic synthetic methodologies such as the Friedländer and Skraup reactions, which are foundational in the synthesis of naphthyridine cores, can be adapted to utilize or produce derivatives of this compound. nih.gov These reactions typically involve the condensation of precursors to form the bicyclic naphthyridine structure. For instance, the Conrad-Limpach reaction provides a route to 1,5-naphthyridinones through the reaction of 3-aminopyridine (B143674) derivatives with β-ketoesters or Meldrum's acid. mdpi.com

Furthermore, the amenability of the chloro group to metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, significantly expands the molecular diversity achievable from this scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the attachment of aryl, heteroaryl, and amino substituents.

The synthesis of fused 1,5-naphthyridine (B1222797) systems is another area where this compound and its derivatives are instrumental. nih.govencyclopedia.pub Through intramolecular cycloaddition reactions, such as the Diels-Alder reaction, complex polycyclic structures can be assembled. nih.gov For example, appropriately substituted 1,5-naphthyridine derivatives can undergo intramolecular [4+2] cycloadditions to yield fused systems containing chromene or quinoline (B57606) rings. encyclopedia.pub

The following table summarizes key reaction types where this compound and related naphthyridinones serve as foundational building blocks.

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Nucleophilic Substitution | Amines, Thiols | 6-substituted-1,5-naphthyridin-2(1H)-ones | |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 6-Aryl-1,5-naphthyridin-2(1H)-ones | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 6-Amino-1,5-naphthyridin-2(1H)-ones | |

| Friedländer Synthesis | Condensation of precursors | Naphthyridine core | nih.gov |

| Intramolecular Cycloaddition | Heat or Lewis acid | Fused heterocyclic systems | nih.govencyclopedia.pub |

Precursor in the Synthesis of Ligands for Metal Complexes

The 1,5-naphthyridine framework is an excellent platform for the design of ligands for metal complexes due to the presence of two nitrogen atoms that can act as donor sites. nih.gov While the two nitrogen atoms in the 1,5-naphthyridine core cannot chelate to the same metal center due to geometric constraints, the molecule can function as a monodentate or a bridging bidentate ligand. nih.gov The compound this compound serves as a crucial precursor for creating more elaborate ligand structures.

The reactivity of the chlorine atom is paramount in this application. It can be displaced through nucleophilic substitution or utilized in cross-coupling reactions to introduce other coordinating moieties. For instance, Stille coupling reactions have been successfully employed to couple 2-(tri-n-butylstannyl)pyridine with chloro-1,5-naphthyridines to generate bidentate and tridentate ligands. acs.org These ligands can then be used to form complexes with transition metals like ruthenium. acs.org

Furthermore, functional groups on the naphthyridine ring can be modified to create chelating sites. For example, acetyl derivatives of 1,5-naphthyridine can undergo condensation reactions with aminonicotinaldehyde or aminoquinolinecarbaldehyde to produce ligands incorporating 1,8-naphthyridin-2-yl or 1,10-phenanthrolin-2-yl groups. acs.org These resulting ligands are then capable of forming stable complexes with metal ions.

The resulting metal complexes often exhibit interesting photophysical and electrochemical properties. Ruthenium(II) complexes of ligands derived from 1,5-naphthyridine have been synthesized and studied. acs.org The absorption spectra of these complexes can be tuned by modifying the ligand structure or by protonating uncomplexed nitrogen atoms. acs.org

Below is a table highlighting the synthesis of ligands from 1,5-naphthyridine precursors and their corresponding metal complexes.

| Precursor | Reaction | Ligand Type | Metal Complex | Ref. |

| Chloro-1,5-naphthyridine | Stille Coupling | Bidentate/Tridentate | Ru(II) complexes | acs.org |

| Acetyl-1,5-naphthyridine | Friedländer Condensation | Polydentate | Ru(II) complexes | acs.org |

Intermediates for Advanced Functional Materials and Molecular Switches

The unique electronic and structural properties of the 1,5-naphthyridine scaffold make this compound and its derivatives attractive intermediates for the development of advanced functional materials and molecular switches. The ability to systematically modify the core structure through reactions at the chlorine and nitrogen positions allows for the fine-tuning of properties such as luminescence, conductivity, and photoresponsiveness.

Naphthyridine-based systems have been explored for their potential in creating molecular-scale electronic components. diva-portal.org The concept of using individual molecules as switches, wires, and other electronic elements is a major goal in nanotechnology. diva-portal.org The halogenated naphthyridine core is a key component in the synthesis of molecules designed to act as molecular switches. diva-portal.org For example, the synthesis of 1,5-dichloro-2,6-naphthyridine (B3390482) has been pursued with the aim of creating tridentate ligands for ruthenium complexes, which can have applications in molecular electronics. diva-portal.org

Furthermore, 1,5-naphthyridine derivatives are being investigated for their use in organic electronics. Polymers incorporating the 1,5-naphthyridine unit have been synthesized and studied for their potential as new functional materials for electronic applications. mdpi.com The electron-accepting nature of the bis-lactam structure based on 1,5-dihydro-1,5-naphthyridine-2,6-dione (B3326638) makes it a valuable building block for such materials. mdpi.com

The development of molecular switches often relies on the ability of a molecule to exist in two or more stable states that can be interconverted by an external stimulus, such as light or a change in chemical environment. The protonation of a remote nitrogen atom in a 1,5-naphthyridine-based ligand can lead to a red-shift in its absorption band, demonstrating a basic switching behavior. acs.org

Role in Organic Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is an area of significant interest due to the prevalence of these structures in natural products, pharmaceuticals, and materials science. This compound and related compounds are pivotal intermediates in the construction of these complex architectures.

The fusion of additional rings onto the 1,5-naphthyridine core can be achieved through various synthetic strategies. Intramolecular cycloaddition reactions are a powerful tool for this purpose. For example, the intramolecular Povarov [4+2]-cycloaddition reaction of functionalized aldimines derived from 3-aminopyridines can lead to the formation of quinolino[4,3-b] diva-portal.orgCurrent time information in Bangalore, IN.naphthyridines and their corresponding -6(5H)-one derivatives. nih.govencyclopedia.pub

Another approach involves the modification of existing substituents to facilitate ring closure. The Pictet-Spengler reaction has been used to synthesize dibenzo[b,h] diva-portal.orgCurrent time information in Bangalore, IN.naphthyridin-7(12H)-ones from 3-amino-2-phenylquinolin-4(1H)-one and aromatic aldehydes. researchgate.net

Classical methods like the Skraup synthesis can also be adapted to produce fused systems. A modified Skraup synthesis has been reported for the preparation of 5,10-dihydrobenzo[b] diva-portal.orgCurrent time information in Bangalore, IN.naphthyridin-10-one. nih.gov

The following table provides examples of polycyclic aromatic nitrogen heterocycles synthesized from 1,5-naphthyridine precursors.

| Precursor Type | Synthetic Method | Fused Heterocycle | Ref. |

| Functionalized Aldimines | Intramolecular Povarov Reaction | Quinolino[4,3-b] diva-portal.orgCurrent time information in Bangalore, IN.naphthyridines | nih.govencyclopedia.pub |

| 3-Amino-2-phenylquinolin-4(1H)-one | Pictet-Spengler Reaction | Dibenzo[b,h] diva-portal.orgCurrent time information in Bangalore, IN.naphthyridin-7(12H)-ones | researchgate.net |

| Anthranilic Acid Derivative | Modified Skraup Synthesis | 5,10-Dihydrobenzo[b] diva-portal.orgCurrent time information in Bangalore, IN.naphthyridin-10-one | nih.gov |

Future Directions and Emerging Research Avenues in 6 Chloro 1,5 Naphthyridin 2 1h One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 1,5-naphthyridines often involves methods like the Skraup or Friedländer reactions, which can require harsh conditions and may not be the most environmentally friendly. nih.govresearchgate.net A significant future direction is the development of greener, more sustainable, and atom-economical synthetic strategies. This involves exploring novel catalytic systems and reaction media that minimize waste and energy consumption.

One approach is the adaptation of classical reactions to be more sustainable. For instance, modified Skraup reactions using less hazardous oxidizing agents or catalysts that can be recycled are being investigated. Research into catalyst-free conditions for the synthesis of related naphthyridine derivatives is also a promising avenue that could be adapted for 6-chloro-1,5-naphthyridin-2(1H)-one. researchgate.net

The principles of green chemistry are central to this effort, focusing on:

The use of renewable starting materials.

The reduction of derivatives by using protecting groups.

The use of catalytic reagents over stoichiometric ones.

Maximizing the incorporation of all materials used in the process into the final product (atom economy).

| Synthetic Strategy | Key Features | Potential Advantages |

| Modified Skraup Reaction | Use of milder oxidants, recyclable catalysts. | Reduced environmental impact, cost-effectiveness. |

| Catalyst-Free Synthesis | Three-component reactions in benign solvents like ethanol. | Simplified procedures, avoidance of toxic catalysts. researchgate.net |

| C-H Activation | Direct functionalization of the naphthyridine core. | Increased efficiency, reduced number of synthetic steps. |

Exploration of Unconventional Reactivity and Catalyst Discovery

Understanding and harnessing the unique reactivity of the this compound core is crucial for developing novel derivatives. The chlorine atom at the 6-position is a key functional handle, enabling a variety of transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov Future research will likely focus on discovering new catalysts that can mediate these reactions with higher efficiency, selectivity, and under milder conditions.

Visible-light photocatalysis is an emerging area that could unlock new reaction pathways for this scaffold, potentially enabling transformations that are difficult to achieve with traditional thermal methods. The development of novel ligands for transition metal catalysts is another critical area, as these can fine-tune the reactivity and selectivity of cross-coupling reactions, allowing for the introduction of a wider range of functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new derivatives of this compound, the integration of synthesis with flow chemistry and automated platforms is a significant emerging trend. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up.

Automated synthesis platforms can be used to rapidly generate libraries of compounds by systematically varying the substituents on the naphthyridine core. This high-throughput approach, combined with high-throughput screening, can significantly accelerate the drug discovery process.

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and discovering new reactivity. Advanced in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for real-time monitoring of reactions as they occur. researchgate.net This provides valuable insights into the formation of intermediates, the kinetics of the reaction, and the influence of various reaction parameters.

By applying these techniques to the synthesis and functionalization of this compound, researchers can gain a more detailed picture of the underlying chemical processes. This knowledge can then be used to improve reaction yields, reduce reaction times, and minimize the formation of byproducts.

Synergistic Approaches Combining Experimental and Computational Chemistry in Molecular Design and Reactivity Prediction

The combination of experimental and computational chemistry is a powerful tool for the rational design of new molecules and the prediction of their properties. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its derivatives, providing insights into their reactivity, stability, and potential biological activity.

Q & A

Q. What are the established synthetic routes for 6-chloro-1,5-naphthyridin-2(1H)-one, and what are their key reaction conditions?

- Methodological Answer : The synthesis typically involves halogenation or hydrolysis of precursor compounds. For example, direct chlorination of 1,5-naphthyridin-2(1H)-one derivatives using phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) under reflux conditions has been reported to introduce chlorine at specific positions . Alternatively, hydrolysis of 4-chloro-1,5-naphthyridin-2-amine under acidic conditions (HCl/H₂O) followed by thermal cyclization can yield the target compound. Key parameters include temperature control (reflux at 100°C) and solvent selection (dioxane/water mixtures) to optimize yield and purity .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of substituents on the naphthyridinone ring. For instance, the chlorine atom at position 6 and the keto group at position 2 produce distinct deshielding effects observable in ¹³C NMR. Mass spectrometry (MS) provides molecular weight confirmation (180.59 g/mol), while infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O) stretch near 1680 cm⁻¹ . X-ray crystallography may further resolve spatial arrangements in crystalline forms.

Q. What are the typical chemical reactions that this compound undergoes, and what reagents are commonly employed?

- Methodological Answer : The chlorine atom at position 6 is reactive toward nucleophilic substitution. For example:

- Aminolysis : Reaction with amines (e.g., aniline) in the presence of hydrochloric acid yields 6-amino derivatives .

- Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group to a hydroxyl group, forming dihydro derivatives .

- Oxidation : Strong oxidants like potassium permanganate (KMnO₄) can modify the ring structure, though this may degrade the compound if conditions are too harsh .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of the chlorine substituent in this compound be resolved through experimental design?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected stability under acidic conditions) may arise from competing reaction pathways. To address this, systematic variation of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) should be tested. For instance, using mild conditions (e.g., 5M HCl at 80°C) preserves the chloro substituent during hydrolysis, whereas harsher conditions (e.g., concentrated H₂SO₄) may lead to displacement or ring degradation . Kinetic studies and intermediate trapping (e.g., using quenching agents) can clarify mechanistic pathways.

Q. What strategies are effective in enhancing the solubility of this compound for biological assays without altering its core structure?

- Methodological Answer : Solubility can be improved via:

- Co-solvent systems : Use dimethyl sulfoxide (DMSO)-water mixtures (≤10% DMSO) to maintain compound integrity while enhancing aqueous dispersion .

- pH adjustment : Ionizable groups (e.g., the keto-enol tautomer) may allow solubility modulation in buffered solutions (pH 6–8) .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) improves bioavailability for in vivo studies .

Q. How does the position of the chlorine substituent influence the biological activity of naphthyridinone derivatives compared to other halogenated analogs?

- Methodological Answer : Comparative studies show that chlorine at position 6 (vs. 4 or 8 in isomers) enhances interactions with hydrophobic enzyme pockets. For example, 6-chloro derivatives exhibit higher antimicrobial activity than 4-chloro analogs due to improved binding to bacterial DNA gyrase . Structure-activity relationship (SAR) studies using isosteric replacements (e.g., bromine or fluorine) and computational docking (e.g., AutoDock Vina) can validate these observations .

Q. What in silico methods are recommended to predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Molecular docking (e.g., Schrödinger Suite, AutoDock) and molecular dynamics simulations (e.g., GROMACS) are used to model interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase. Pharmacophore modeling identifies critical features (e.g., chloro-substituted aromatic rings) for binding. Free energy perturbation (FEP) calculations quantify the impact of substituent modifications on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.